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3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenyl-1H-1,2,3-triazolyl group, and an oxadiazole ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,3-Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of an oxidizing agent.
Coupling of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, which involves the use of a boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups to the bromophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent research has underscored the potential of oxadiazole derivatives in anticancer therapy. The compound has been examined for its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : A study reported that derivatives of oxadiazoles exhibited significant antiproliferative activity against several cancer types, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly .
Compound | Cell Line | IC50 Value (µM) | Notes |
---|---|---|---|
3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | MCF7 | 0.48 | High potency observed |
This compound | HCT116 | 0.78 | Comparable to reference compounds |
Antimicrobial Properties
Beyond anticancer applications, compounds containing oxadiazole and triazole moieties have demonstrated antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth effectively:
- Bacterial Strains Tested : Various studies have reported activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like bromine) enhances the antimicrobial efficacy of these compounds .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multiple synthetic routes that allow for structural modifications aimed at improving biological activity:
Synthetic Pathways
Several methods have been developed for synthesizing oxadiazole derivatives:
Method | Description |
---|---|
Cyclization Reactions | Involves the cyclization of hydrazones with carboxylic acids or their derivatives to form oxadiazoles. |
Click Chemistry | Utilizes azide and alkyne reactions to create triazole linkages efficiently. |
Future Perspectives
Given the promising results from various studies regarding the biological activities of this compound derivatives:
Research Directions
Future research may focus on:
- In Vivo Studies : Transitioning from in vitro findings to in vivo models to assess therapeutic efficacy and safety.
- Combination Therapies : Exploring synergistic effects when combined with existing chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications.
Biological Activity
The compound 3-(4-Bromophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (referred to as BPTOT ) is a novel heterocyclic compound that has garnered attention for its potential biological activities. The oxadiazole and triazole rings are known for their diverse pharmacological properties, making BPTOT a candidate for various therapeutic applications.
Chemical Structure and Properties
BPTOT features a unique structure that combines a bromophenyl group with a triazole and oxadiazole moiety. The molecular formula is C15H12BrN5O, with a molecular weight of approximately 364.19 g/mol. Its structural components contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Analgesic
- Antidepressant
Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to BPTOT have demonstrated cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells. Specific derivatives have reported IC50 values in the micromolar range, indicating significant potency against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
BPTOT | HeLa | 15.0 |
BPTOT | Caco-2 | 20.5 |
BPTOT | MCF7 | 18.0 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. BPTOT and its analogs have shown efficacy against both bacterial and fungal strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and BPTOT has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .
The biological activity of BPTOT can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds like BPTOT may inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDACs), which play roles in cancer progression and inflammation.
- Receptor Modulation : The triazole moiety can interact with receptors involved in cell signaling pathways, potentially altering cellular responses to growth factors or hormones.
- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Recent studies have highlighted the potential of BPTOT in drug discovery:
- A study conducted by El-Hiti et al. synthesized several derivatives based on the oxadiazole framework and evaluated their anticancer properties against multiple cell lines .
- Research published in PubMed Central demonstrated the broad-spectrum antimicrobial activity of oxadiazole derivatives, emphasizing their potential as lead compounds for antibiotic development .
Properties
CAS No. |
919117-54-7 |
---|---|
Molecular Formula |
C16H10BrN5O |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10BrN5O/c17-12-8-6-11(7-9-12)15-18-16(23-20-15)14-10-22(21-19-14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
PGHQQPXHGCPTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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